![molecular formula C10H14N2O2 B2909317 Ethyl 3,4-diamino-5-methylbenzoate CAS No. 856839-94-6](/img/structure/B2909317.png)
Ethyl 3,4-diamino-5-methylbenzoate
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Description
Ethyl 3,4-diamino-5-methylbenzoate, also known as Ethyl Maltol, is a chemical compound that is widely used in the food and fragrance industry as a flavor enhancer and sweetener. However, recent studies have shown that Ethyl Maltol also has potential applications in scientific research, particularly in the field of medicine.
Scientific Research Applications
Co-Crystal Salt Formation
A study by Ashfaq et al. (2020) reported on the production of a novel co-crystal salt involving 4-methylbenzoic acid in methanol. This research highlights the potential use of Ethyl 3,4-diamino-5-methylbenzoate in forming stable co-crystal salts with unique properties, including strong intracomplex hydrogen bonding and cycle stacking interactions.
Pharmaceutical Chemistry
Ethyl 3,4-diamino-5-methylbenzoate has been studied in the context of pharmaceutical chemistry. For example, Chapman et al. (1971) explored its conversion to other derivatives for preliminary pharmacological studies.
Ring Transformation Studies
The transformation of ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates into 1-amino-2,4-imidazolidinedione derivatives has been investigated, as seen in the study by Milcent et al. (1991). This kind of research provides insights into the chemical behavior and potential applications of Ethyl 3,4-diamino-5-methylbenzoate in synthesizing imidazolidinedione derivatives.
Synthesis of Schiff-base Ligands
Research by Cui Qing-xia (2006) involved the synthesis of Schiff base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid and diamines, including ethylenediamine. This type of research underscores the versatility of Ethyl 3,4-diamino-5-methylbenzoate in forming complex organic compounds.
Fluorogenic Reagent for Aromatic Aldehydes
Ethyl 3,4-diamino-5-methylbenzoate has been shown to be a highly sensitive reagent for aromatic aldehydes. A study by Chao et al. (1988) demonstrated its selective reaction with aromatic aldehydes, highlighting its potential use in analytical chemistry.
Heterocyclization Reactions
The compound's potential in heterocyclization reactions was explored by Khodairy and El-Saghier (2011). They treated Ethyl 3,4-diamino-5-cyanothiophene-2-carboxylate with various reagents, showcasing its reactivity and potential in creating diverse chemical structures.
Synthesis Technology Studies
The optimization of synthesis processes involving Ethyl 3,4-diamino-5-methylbenzoate has been a focus of studies like those by Zhou Shi-yan (2014) and H. Kun-lin (2013). These studies contribute to understanding the synthesis methods and enhancing yields for industrial applications.
properties
IUPAC Name |
ethyl 3,4-diamino-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNMJQQUCULFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-diamino-5-methylbenzoate |
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